2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-29-18-9-5-8-17(15-18)22-25-24-19-10-11-21(26-27(19)22)30-13-12-23-20(28)14-16-6-3-2-4-7-16/h5,8-11,15-16H,2-4,6-7,12-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSRANQFIYDCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is primarily targeted towards the HER-2 overexpressed breast cancer cell line SKBr-3 . HER-2 is a protein that plays a vital role in the growth of cancer cells and is found in increased amounts on the surface of some types of cancer cells.
Mode of Action
The compound interacts with its target by inhibiting the cellular proliferation via DNA degradation . This interaction results in the suppression of the growth and multiplication of the cancer cells.
Biological Activity
The compound 2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that triazole derivatives possess significant anticancer properties. The specific mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The incorporation of the triazole ring enhances the interaction with various molecular targets involved in cancer progression .
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .
- Anti-inflammatory Properties : Inflammation is a critical factor in many chronic diseases. Compounds similar to this one have shown promise in reducing inflammatory markers and mediating immune responses .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and pyridazine rings significantly influence the biological activity of the compound. For instance:
- Substituents on the phenyl ring : The presence of methoxy groups has been associated with enhanced lipophilicity and improved binding affinity to biological targets.
- Cyclohexyl moiety : This structural feature contributes to the overall stability and bioavailability of the compound.
Data Table: Biological Activities Overview
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of various triazole derivatives, including our compound, against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent .
- Antimicrobial Assessment : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential utility as an antimicrobial agent .
- Inflammation Model : In animal models of inflammation, administration of the compound led to a notable decrease in edema and inflammatory cytokines, supporting its role as an anti-inflammatory agent .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 3-methoxyphenyl group in the target compound may enhance solubility compared to the 4-fluorophenyl analog due to its electron-donating nature. Fluorine, being electronegative, could improve metabolic stability .
- Linker Modifications : Replacing the oxygen atom with sulfur (as in ) increases molecular weight and may alter pharmacokinetics (e.g., absorption, half-life) .
- Biological Activity : The methyl-substituted analog C1632 demonstrates significant bioactivity, targeting Lin-28 to impair cancer stem cell differentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
